Carbobenzyloxy-L-leucyl-L-serinamide
Overview
Description
Carbobenzyloxy-L-leucyl-L-serinamide: is a synthetic peptide derivative known for its applications in various scientific fields. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbobenzyloxy-L-leucyl-L-serinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-serine are protected using the carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions: Carbobenzyloxy-L-leucyl-L-serinamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents used.
Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include the deprotected amino acids, oxidized or reduced derivatives, and substituted compounds .
Scientific Research Applications
Carbobenzyloxy-L-leucyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-leucyl-L-serinamide involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: It can act as a substrate or inhibitor for various enzymes, affecting their activity.
Modulating Pathways: It influences biochemical pathways by interacting with key proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
- Carbobenzyloxy-L-leucyl-L-leucine benzyl ester
- Carbobenzyloxy-L-leucyl-L-serine methyl ester
- Carbobenzyloxy-L-leucyl-L-leucyl-L-leucinal (MG132)
Comparison:
- Carbobenzyloxy-L-leucyl-L-serinamide is unique due to its specific amino acid sequence and the presence of the serinamide group.
- Carbobenzyloxy-L-leucyl-L-leucine benzyl ester and Carbobenzyloxy-L-leucyl-L-serine methyl ester differ in their ester groups, which affect their reactivity and applications.
- Carbobenzyloxy-L-leucyl-L-leucyl-L-leucinal (MG132) is a proteasome inhibitor, highlighting its distinct mechanism of action compared to this compound .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-11(2)8-13(16(23)19-14(9-21)15(18)22)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVTJPKTFMBSG-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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